[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to produce analgesia in both animal models and human clinical trials. In
Wirkmechanismus
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone produces its analgesic effects by binding to and activating nAChRs located on sensory neurons in the peripheral and central nervous systems. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which modulate pain transmission and produce analgesia. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been shown to produce antinociceptive effects through the activation of opioid receptors.
Biochemical and Physiological Effects:
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone produces a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and muscle relaxation. It has been shown to produce a potent and long-lasting analgesic effect in animal models of acute and chronic pain, with minimal side effects. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been shown to produce antinociceptive effects in models of neuropathic pain, inflammatory pain, and cancer pain.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has several advantages for use in lab experiments, including its potency and selectivity for nAChRs, its ability to produce long-lasting analgesia, and its minimal side effects. However, [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is a synthetic compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the use of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in lab experiments may be limited by its high cost and limited availability.
Zukünftige Richtungen
For research on [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone include further exploration of its potential use as a painkiller, including its efficacy in different types of pain and its potential use in combination with other analgesics. Additionally, further research is needed to explore the potential use of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in the treatment of nicotine addiction and other disorders related to nAChR dysfunction. Finally, the development of new analogs of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone with improved potency, selectivity, and pharmacokinetic properties may lead to the development of more effective painkillers with fewer side effects.
Synthesemethoden
The synthesis of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone involves a multi-step process starting with the reaction of 2,4-dimethoxybenzaldehyde with 3,4-difluorobenzylamine to form the corresponding Schiff base. This Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-chloropropionyl chloride to form the corresponding ketone, which is [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been extensively studied for its potential use as a painkiller. It has been shown to produce potent analgesia in animal models of acute and chronic pain, as well as in human clinical trials. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been studied for its potential use in the treatment of nicotine addiction, as it is a potent agonist of nAChRs.
Eigenschaften
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO3/c1-26-16-6-7-17(20(11-16)27-2)21(25)15-4-3-9-24(13-15)12-14-5-8-18(22)19(23)10-14/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNXQSROJZUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.